![molecular formula C16H16FN5OS B2468653 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 896287-93-7](/img/structure/B2468653.png)
2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrrole ring, a triazole ring, a sulfanyl group, and a fluorophenyl group. Pyrrole and triazole rings are common in many biologically active compounds .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis
The compound contains a pyrrole ring and a triazole ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom. Triazole is also a five-membered ring but contains two nitrogen atoms .Scientific Research Applications
Antibacterial Activity
Compound 5a has demonstrated appreciable antibacterial activity. It was synthesized as part of a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides. These molecules exhibited action against both enoyl ACP reductase and DHFR enzymes, making them potential candidates for antibacterial therapies . Further studies could explore its efficacy against specific bacterial strains.
Antitubercular Properties
In addition to antibacterial effects, some derivatives of compound 5a showed strong antitubercular properties. Tuberculosis remains a global health concern, and novel compounds like 5a derivatives could contribute to the development of more effective treatments .
Dual Enzyme Inhibition
Compound 5a inhibits both enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes. Enoyl ACP reductase is involved in fatty acid biosynthesis, while DHFR is essential for nucleotide synthesis. Targeting these enzymes could lead to novel therapeutic strategies .
Molecular Docking Insights
Molecular docking studies revealed binding interactions between compound 5a derivatives and the active sites of both DHFR and enoyl ACP reductase. These findings provide valuable insights into the potential mode of action and guide further drug design efforts .
ADMET Studies
Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compound 5a derivatives is crucial for drug development. Investigating their pharmacokinetics and safety profiles will inform their clinical potential .
Future Therapeutic Possibilities
Given the pronounced docking properties and biological activity of compound 5a derivatives, they hold promise as future therapeutic agents. Researchers can explore their applications in various biological and medical contexts .
Mechanism of Action
Target of Action
The primary targets of this compound are the Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase enzymes . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial and antitubercular agents .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption of essential metabolic processes in the bacteria .
Biochemical Pathways
The inhibition of DHFR and Enoyl ACP Reductase enzymes affects multiple biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Its inhibition leads to a decrease in DNA synthesis and cell division . Enoyl ACP Reductase is a key enzyme in the fatty acid synthesis pathway in bacteria. Its inhibition disrupts the production of essential fatty acids, affecting the integrity of the bacterial cell wall .
Pharmacokinetics
The compound’s pronounced docking properties and biological activity suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of essential metabolic processes in bacteria, leading to inhibited growth and cell division . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
properties
IUPAC Name |
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS/c1-2-14-19-20-16(22(14)21-9-5-6-10-21)24-11-15(23)18-13-8-4-3-7-12(13)17/h3-10H,2,11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTYQCQUXMCBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.